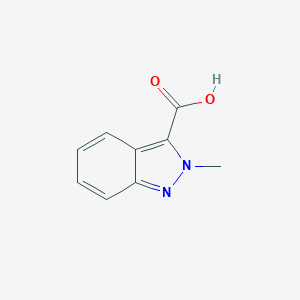

2-Methyl-2H-indazole-3-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Methyl-2H-indazole-3-carboxylic acid derivatives can involve intramolecular aliphatic diazonium coupling reactions. For instance, the methyl ester of 1H-indazole-3-carboxylic acid (2-Me) can be formed through the diazotization of o-aminophenylacetic acid, leading to o-diazoniumphenylacetic acid and then undergoing intramolecular coupling to produce 2-Me. This process has been characterized by single-crystal X-ray diffraction, highlighting the formation of hydrogen-bonded trimers of crystallographically independent molecules in the crystalline state (Glaser, Mummert, Horan, & Barnes, 1993).

Molecular Structure Analysis

The molecular structure of indazole derivatives, including 2-Methyl-2H-indazole-3-carboxylic acid, often involves supramolecular architectures that are stabilized by hydrogen bonding. The structure and formation mechanism of these compounds can be elucidated through methods like X-ray diffraction and quantum mechanical calculations, which reveal details such as the rotation of methylcarboxy groups out of the plane and the stabilization of enol tautomers by extended conjugation and push–pull interactions (Glaser et al., 1993).

Chemical Reactions and Properties

Indazole derivatives can undergo various chemical reactions, including electrophilic additions, nucleophilic substitutions, and cyclization reactions. These reactions can lead to a diverse array of indazole-based compounds with different substituents and functional groups, further expanding the chemical space of indazole derivatives (Teixeira et al., 2006).

Physical Properties Analysis

The physical properties of indazole derivatives, such as solubility, melting point, and crystal structure, can be influenced by the nature of the substituents and the molecular conformation. The crystalline structure, in particular, can provide insights into the intermolecular interactions and stability of these compounds (Hu, 2008).

Chemical Properties Analysis

Indazoles exhibit a range of chemical properties based on their functional groups and molecular structure. For example, the reactivity of indazole derivatives can be affected by the presence of electron-donating or electron-withdrawing groups, which can influence their participation in chemical reactions. Additionally, the formation of indazole-based cocrystals with other compounds can alter their chemical behavior and potential applications (Lynch et al., 1998).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-Inflammatory Agents

- Scientific Field: Medicinal Chemistry

- Summary of the Application: 2H-indazole derivatives have been synthesized and tested for their antimicrobial and anti-inflammatory properties . They were designed by hybridizing cyclic systems commonly found in antimicrobial and anti-inflammatory compounds .

- Methods of Application: The specific experimental procedures were not detailed in the source, but the derivatives were synthesized and then tested against selected intestinal and vaginal pathogens .

- Results: The synthesized compounds showed antiprotozoal activity and in most cases, were more potent than the reference drug metronidazole . Two 2,3-diphenyl-2H-indazole derivatives showed in vitro growth inhibition against Candida albicans and Candida glabrata .

Synthesis of Synthetic Cannabinoids

- Scientific Field: Forensic Science

- Summary of the Application: MDMB-INACA, a 2H-indazole derivative, is used as a precursor in the synthesis of various synthetic cannabinoids .

- Methods of Application: The specific experimental procedures were not detailed in the source, but it’s mentioned that this product is intended for research and forensic applications .

- Results: The outcomes of this application were not provided in the source .

Anti-Inflammatory Effect

- Scientific Field: Pharmacology

- Summary of the Application: Some 1,3,4-Thiadiazole and Indazole derivatives have shown significant anti-inflammatory effects .

- Methods of Application: The specific experimental procedures were not detailed in the source .

- Results: Three derivatives have shown adequate anti-inflammatory effect with inhibition in paw edema of 77%, 76%, and 76% at 3 hours .

Synthesis of Bioactive Compounds

- Scientific Field: Medicinal Chemistry

- Summary of the Application: Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain indazole structural motif .

- Methods of Application: The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results: This review article gives a brief outline of optimized synthetic schemes with relevant examples .

C–H Functionalization of 2H-Indazoles

- Scientific Field: Organic & Biomolecular Chemistry

- Summary of the Application: The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . Therefore, much attention has been paid to access diverse 2H-indazole derivatives .

- Methods of Application: The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .

- Results: In this review, recent achievements in the late-stage functionalization of 2H-indazoles were summarized .

Synthesis of Specific Compounds

- Scientific Field: Synthetic Chemistry

- Summary of the Application: Indazole-3-carboxylic acid may be used in the synthesis of specific compounds such as N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide and N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide .

- Methods of Application: The specific experimental procedures were not detailed in the source .

- Results: The outcomes of this application were not provided in the source .

Inhibitors of Phosphoinositide 3-Kinase δ

- Scientific Field: Medicinal Chemistry

- Summary of the Application: Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

- Methods of Application: The specific experimental procedures were not detailed in the source .

- Results: The outcomes of this application were not provided in the source .

Biochemical Reagent

- Scientific Field: Life Science Research

- Summary of the Application: Indazole-3-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

- Methods of Application: The specific experimental procedures were not detailed in the source .

- Results: The outcomes of this application were not provided in the source .

Precursor in the Synthesis of Synthetic Cannabinoids

- Scientific Field: Forensic Science

- Summary of the Application: MDMB-INACA, a 2H-indazole derivative, is used as a precursor in the synthesis of various synthetic cannabinoids .

- Methods of Application: The specific experimental procedures were not detailed in the source .

- Results: The outcomes of this application were not provided in the source .

Safety And Hazards

2-Methyl-2H-indazole-3-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the hazard classifications Acute Tox. 4 Oral - Eye Irrit. 2 . The precautionary statements include P261, P271, P280, P301 + P312, P305 + P351 + P338, and P337 + P313 .

Zukünftige Richtungen

Much attention has been paid to access diverse 2H-indazole derivatives due to their significant bioactivities . The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives . This could be a potential future direction for the development of 2-Methyl-2H-indazole-3-carboxylic acid and its derivatives.

Relevant Papers The relevant papers for 2-Methyl-2H-indazole-3-carboxylic acid include those that discuss the synthesis and biological perspectives of indazole-containing derivatives , the C–H functionalization of 2H-indazoles , and the synthetic strategy and molecular pharmacology of indazole derivatives .

Eigenschaften

IUPAC Name |

2-methylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-8(9(12)13)6-4-2-3-5-7(6)10-11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRISPFTOZIXMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=CC2=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427620 | |

| Record name | 2-Methyl-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2H-indazole-3-carboxylic acid | |

CAS RN |

34252-44-3 | |

| Record name | 2-Methyl-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-2H-INDAZOLE-3-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-2H-indazole-3-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F74Q4NXW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

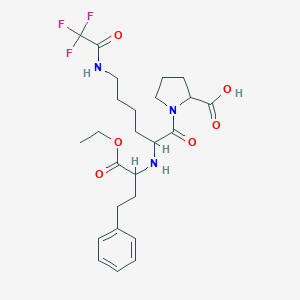

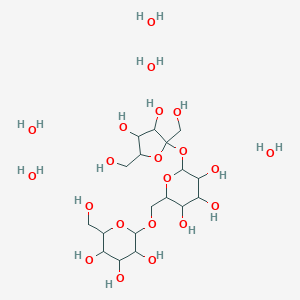

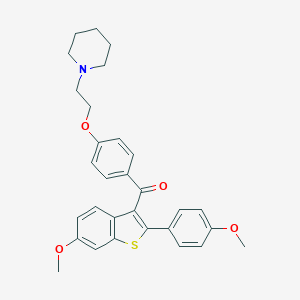

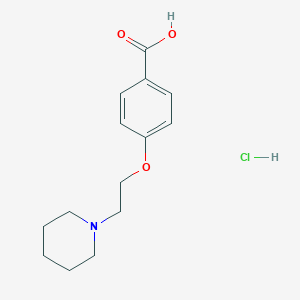

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)

![3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18054.png)